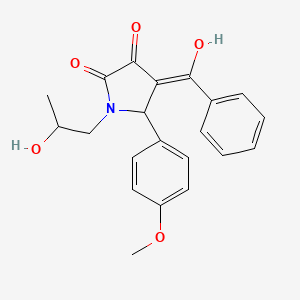![molecular formula C19H12N4O7S3 B11618186 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11618186.png)
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzothiazole ring fused with a thiazolidine ring
準備方法
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The preparation methods include:
- Synthetic Routes:
- The synthesis begins with the preparation of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
- The thiazolidine ring is synthesized by reacting thiosemicarbazide with α-haloketones.
- The final step involves the condensation of the benzothiazole derivative with the thiazolidine derivative under acidic or basic conditions to form the target compound.
- Reaction Conditions:
- The cyclization reactions are typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
- Oxidation steps may require oxidizing agents like hydrogen peroxide or potassium permanganate.
- Condensation reactions are often performed under reflux conditions with solvents like ethanol or methanol.
- Industrial Production Methods:
- Industrial production may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- Scale-up processes require careful control of temperature, pressure, and reaction time to ensure consistency and purity of the final product.
化学反応の分析
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfone derivatives.
- Reduction:
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
- Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
- Major Products:
- Sulfone derivatives from oxidation.
- Amino derivatives from reduction.
- Substituted benzothiazole derivatives from nucleophilic substitution.
科学的研究の応用
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its interactions with biological macromolecules like proteins and DNA.
- Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
- Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves:
- Molecular Targets:
- The compound targets specific enzymes and receptors involved in various biological processes.
- It can bind to DNA and proteins, affecting their function and activity.
- Pathways Involved:
- Inhibition of enzyme activity, leading to the disruption of metabolic pathways.
- Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
類似化合物との比較
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can be compared with similar compounds such as:
- Similar Compounds:
- 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.
- 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.
- Uniqueness:
- The presence of the nitro group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions.
- The combination of benzothiazole and thiazolidine rings provides a unique structural framework that can interact with a variety of biological targets.
特性
分子式 |
C19H12N4O7S3 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H12N4O7S3/c24-16(10-21-17(25)13-3-1-2-4-15(13)33(21,29)30)20-22-18(26)14(32-19(22)31)9-11-5-7-12(8-6-11)23(27)28/h1-9H,10H2,(H,20,24)/b14-9+ |
InChIキー |
GKYYYAMRLNMLQP-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618120.png)
![Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate](/img/structure/B11618126.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11618134.png)

![6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618144.png)
![N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B11618152.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618153.png)

![2-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide](/img/structure/B11618159.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11618163.png)
methanolate](/img/structure/B11618174.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11618180.png)
